Product packaging for Lenalidomide-C2-amine HCl(Cat. No.:)

Lenalidomide-C2-amine HCl

Cat. No.: B13426132
M. Wt: 338.79 g/mol
InChI Key: XDXKRXRWJHXXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Immunomodulatory Imide Drugs (IMiDs) as Cereblon Modulators

Immunomodulatory Imide Drugs, or IMiDs, are a class of therapeutic agents that include thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931). wikipedia.orgjst.go.jp A major breakthrough in understanding how these drugs work was the discovery of their direct binding target: a protein called Cereblon (CRBN). jst.go.jpnih.gov Cereblon is a crucial component of an E3 ubiquitin ligase complex, a type of cellular machinery responsible for tagging proteins for destruction. nih.govresearchgate.net

IMiDs function as "molecular glues." nih.gov They bind to Cereblon and essentially hijack the E3 ligase complex, altering its substrate specificity. nih.gov This means the complex is redirected to new protein targets, referred to as "neosubstrates," which it then marks for degradation by the proteasome, the cell's protein disposal system. nih.govresearchgate.net Key neosubstrates of IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are vital for the survival of certain cancer cells. nih.govfrontiersin.org By inducing the degradation of these proteins, IMiDs exert their anti-cancer effects. nih.gov This unique mechanism of action, inducing the degradation of previously "undruggable" proteins, has opened up new avenues in therapeutic development. jst.go.jpnih.gov

The term "Cereblon E3 ligase modulators" (CELMoDs) has been introduced to describe a newer generation of IMiDs developed with a deeper understanding of the CRBN-mediated degradation process. nih.govmultiplemyelomahub.com These next-generation compounds are designed to have enhanced binding to Cereblon, leading to more efficient and rapid degradation of target proteins. frontiersin.org

Evolution of Lenalidomide Derivatives for Chemical Biology Research

The discovery of lenalidomide's mechanism of action spurred the development of numerous derivatives for chemical biology research. Scientists began to modify the core lenalidomide structure to create tools for studying and manipulating the ubiquitin-proteasome system. These derivatives are crucial for constructing Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. repec.orgnih.gov

The development of these derivatives has focused on a few key areas:

Linker Chemistry: PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase (like the lenalidomide core), and a linker connecting the two. The nature and length of the linker are critical for the efficacy of the resulting PROTAC. Derivatives with various linker types, such as PEG linkers, have been synthesized to optimize solubility, bioavailability, and the geometry of the ternary complex (E3 ligase-PROTAC-target protein).

Attachment Points: Researchers have explored different points on the lenalidomide scaffold to attach linkers. This allows for the creation of a diverse library of building blocks for PROTAC synthesis.

Controlling Neosubstrate Selectivity: A significant area of research has been the modification of the lenalidomide molecule to control which neosubstrates are degraded. For example, modifications at the 6-position of the lenalidomide ring have been shown to alter the selectivity of neosubstrate degradation, allowing for the development of more targeted therapies. repec.orgnih.gov

Photoswitchable Derivatives: To gain even more precise control over protein degradation, photoswitchable lenalidomide derivatives have been created. These molecules, incorporated into "PHOTACs" (PHOtochemically TArgeting Chimeras), can be activated or deactivated with specific wavelengths of light, enabling temporal and spatial control over protein degradation. scientificlabs.ie

Significance of Lenalidomide-C2-amine HCl as a Versatile Chemical Probe and Building Block for Targeted Protein Degradation

This compound is a prime example of a lenalidomide derivative that has become an invaluable tool in chemical biology. It consists of the core lenalidomide structure, which binds to Cereblon, attached to a two-carbon (C2) linker that terminates in an amine group. The hydrochloride salt form generally improves the compound's stability and handling.

The key features that make this compound so significant are:

A Versatile Building Block: The terminal amine group provides a reactive handle for chemists to easily attach various molecules. This makes it a go-to building block for the synthesis of PROTACs. smolecule.com Researchers can readily couple a ligand for a protein of interest to the amine group, creating a novel PROTAC designed to degrade that specific protein. tenovapharma.com

Enabling Targeted Protein Degradation: As a fundamental component of PROTACs, this compound is at the forefront of the targeted protein degradation (TPD) field. TPD is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting their function. This approach has the potential to target proteins that have been traditionally difficult to drug. jst.go.jprepec.org

A Powerful Chemical Probe: Beyond its use in creating potential therapeutics, this compound and the PROTACs derived from it are powerful chemical probes for studying basic biology. They allow researchers to investigate the function of specific proteins by observing the cellular consequences of their degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClN4O3 B13426132 Lenalidomide-C2-amine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19ClN4O3

Molecular Weight

338.79 g/mol

IUPAC Name

3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H

InChI Key

XDXKRXRWJHXXOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lenalidomide C2 Amine Hcl

Established Synthetic Routes to the Core Lenalidomide (B1683929) Scaffold

The synthesis of the core lenalidomide structure is a multi-step process that involves the construction of two key heterocyclic moieties: the isoindolinone ring and the piperidinedione ring, which are then coupled.

Strategies for Isoindolinone Moiety Construction

The isoindolinone core is a privileged structure in medicinal chemistry. Various synthetic methodologies have been developed for its construction, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

A common and established route to the isoindolinone moiety of lenalidomide begins with methyl 2-methyl-3-nitrobenzoate. This starting material undergoes bromination using N-bromosuccinimide (NBS) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then ready for coupling with the piperidinedione component.

More contemporary methods for isoindolinone synthesis involve transition-metal-catalyzed reactions. For instance, a novel strategy involves the ruthenium-catalyzed regioselective alkenylation of the aromatic C-H bond of an aromatic amide with an internal alkyne, followed by intramolecular cyclization. This one-pot method is atom-economical and avoids the formation of byproducts. Other metal-catalyzed approaches include palladium-catalyzed C-H functionalization and copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides, offering efficient routes to various functionalized isoindolinones.

Synthesis of Piperidinedione Component

The piperidinedione moiety, also known as the glutarimide (B196013) ring, is the second crucial component of the lenalidomide scaffold. The key intermediate for its synthesis is 3-aminopiperidine-2,6-dione hydrochloride.

The synthesis of this intermediate often starts from a protected L-glutamine derivative, such as benzyloxycarbonyl (Cbz)-protected L-glutamine. This protected amino acid is subjected to cyclization, for instance, using a coupling agent like N,N'-carbonyldiimidazole (CDI). The subsequent deprotection of the Cbz group, typically through hydrogenolysis, yields the desired 3-aminopiperidine-2,6-dione hydrochloride salt. This key intermediate serves as a building block for the synthesis of lenalidomide and pomalidomide (B1683931).

Introduction of the C2-Amine Linker and Functionalization Strategies

The derivatization of lenalidomide with a C2-amine linker is of significant interest, particularly for the development of PROTACs, where the linker connects the E3 ligase-binding moiety (lenalidomide) to a target protein-binding ligand.

Functionalization at Specific Positions for Amine Linkage

The introduction of an amine linker can be achieved by functionalizing specific positions on the lenalidomide scaffold. The primary sites for modification are the C4 and C5 positions of the isoindolinone ring and the glutarimide ring.

Functionalization at the C4-amino position: The existing amino group at the C4 position of the isoindolinone ring is a common site for linker attachment. Selective derivatization can be performed using bromo or iodo linkers in the presence of a base like N,N-diisopropylethylamine (DIPEA). Carboxylic acid linkers can also be attached via an amide bond at this position.

Functionalization at the C5 position: The C5 position of the isoindolinone ring can also be functionalized to introduce a linker. This often involves starting with a lenalidomide analog that has a suitable functional group at the C5 position, which can then be converted to an amine or used to attach an amine-containing linker.

Functionalization of the glutarimide ring: Modifications to the glutarimide ring are also possible, though functionalization at this position can sometimes interfere with the compound's ability to bind to its target protein, cereblon (CRBN).

The choice of linker is crucial and can influence the properties of the final conjugate. Polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve solubility and bioavailability.

Application of "Click Chemistry" for Conjugation

"Click chemistry" provides a powerful and efficient method for conjugating the lenalidomide-C2-amine moiety to other molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used in this context.

This strategy involves synthesizing a lenalidomide derivative that contains either an alkyne or an azide functional group. This functionalized lenalidomide can then be "clicked" onto a molecule containing the complementary functional group (an azide or alkyne, respectively). For example, Lenalidomide-propargyl-C2-NH2 hydrochloride incorporates an alkyne group, making it suitable for CuAAC reactions with azide-containing molecules. This approach is highly chemoselective, proceeds under mild conditions, and offers high yields, making it ideal for the synthesis of complex bioconjugates like PROTACs.

Optimization of Synthetic Pathways for Research-Scale Production

The optimization of synthetic pathways for lenalidomide and its derivatives is crucial for efficient research-scale production, focusing on improving yields, purity, and cost-effectiveness.

One key area of optimization is the reduction of the nitro group in the lenalidomide precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. While palladium on carbon (Pd/C) catalyzed hydrogenation is a common method, alternative and more cost-effective reducing agents have been explored. For instance, the use of iron powder and ammonium chloride offers a platinum group metal-free reduction method.

Solvent selection is another critical factor. The use of large volumes of halogenated solvents in early synthetic steps can be costly and environmentally unfriendly. Research has focused on finding alternative, greener solvents. For example, methyl acetate has been identified as a suitable chlorine-free solvent for the bromination of methyl 2-methyl-3-nitrobenzoate.

Furthermore, the optimization of reaction conditions, such as temperature, reaction time, and the choice of base, can significantly impact the yield and purity of the final product. Design of experiments (DoE) techniques have been utilized to systematically optimize the synthesis of lenalidomide precursors, leading to higher efficiency. Careful selection of solvents and reaction conditions in the coupling of the isoindolinone and piperidinedione moieties has been shown to reduce solvent volume and surprisingly improve the yield of both the intermediate and the final lenalidomide product.

Starting Material Reagent(s) Product Key Transformation
Methyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS)Methyl 2-(bromomethyl)-3-nitrobenzoateBromination of the benzylic methyl group
Cbz-L-glutamineN,N'-Carbonyldiimidazole (CDI), then H2/Pd3-Aminopiperidine-2,6-dione hydrochlorideCyclization and deprotection
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dioneH2, Pd/C or Fe/NH4ClLenalidomideReduction of the nitro group
LenalidomideBromo- or iodo-linker, DIPEAC4-amine linked lenalidomide derivativeN-alkylation of the C4-amino group

Design and Synthesis of Analogs with Varied Linker Chemistries and Exit Vectors

The linker component of a bifunctional molecule is a critical determinant of its biological activity. It bridges the E3 ligase-recruiting moiety, in this case, a lenalidomide derivative, and the warhead that binds to a target protein. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex (E3 ligase-bifunctional molecule-target protein), which is a prerequisite for subsequent protein degradation. The C2-amine group of Lenalidomide-C2-amine HCl is an ideal attachment point for these linkers, often via amide bond formation or other chemoselective ligation strategies.

Straight-Chain Aliphatic Linkers

Straight-chain aliphatic linkers are the most fundamental type of spacer used in the design of lenalidomide-based PROTACs. These linkers, typically composed of a series of methylene units, offer conformational flexibility, which can be advantageous for facilitating the optimal orientation of the two ends of the PROTAC for ternary complex formation.

The synthesis of analogs with straight-chain aliphatic linkers from this compound is generally achieved through standard acylation reactions. A common approach involves the coupling of the primary amine of this compound with an activated carboxylic acid derivative of the desired aliphatic chain. For instance, a straight-chain dicarboxylic acid, such as adipic acid or pimelic acid, can be mono-protected at one end, activated at the other (e.g., as an N-hydroxysuccinimide [NHS] ester or by using coupling reagents like HATU or HOBt), and then reacted with this compound. Subsequent deprotection of the terminal carboxylic acid provides a functional handle for the attachment of a warhead.

Alternatively, a library of analogs with varying linker lengths can be generated by reacting this compound with a series of ω-haloalkyl-acid halides (e.g., 5-bromovaleryl chloride). The resulting amide provides a terminal alkyl halide that can be used for subsequent nucleophilic substitution with a warhead-containing nucleophile. A chemoselective alkylation of the arylamine of lenalidomide with different alkyl halides, promoted by an organic base like N,N-diisopropylethylamine (DIPEA), has also been developed, offering a novel approach to a functionalized lenalidomide-based PROTAC library under mild conditions. nih.gov

Linker MoietySynthetic StrategyKey ReagentsTerminal Functional Group
Pentanedioic acid (from Glutaric anhydride)Amide bond formationGlutaric anhydride, TriethylamineCarboxylic acid
Hexanedioic acid (Adipic acid)Amide bond formationMono-Boc-adipic acid, HATU, DIPEACarboxylic acid (after deprotection)
5-Bromopentanoyl chlorideAcylation5-Bromopentanoyl chloride, PyridineBromoalkane
6-Bromohexanoyl chlorideAcylation6-Bromohexanoyl chloride, PyridineBromoalkane

PEGylated Linkers and Flexible Segments

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide additional flexibility. The hydrophilic nature of the PEG chain can mitigate the often high lipophilicity of PROTAC molecules, which can otherwise lead to poor pharmacokinetic properties.

The synthesis of analogs featuring PEGylated linkers from this compound follows similar principles to that of aliphatic linkers, typically involving amide bond formation. Commercially available or custom-synthesized PEG chains with a terminal carboxylic acid and a protected functional group at the other end are commonly used. For example, mono-Boc-protected amino-PEG-carboxylic acids of varying lengths can be coupled to this compound using standard peptide coupling reagents. The subsequent deprotection of the Boc group reveals a terminal amine, which can then be used to attach a warhead.

Research has demonstrated that the synthesis of lenalidomide derivatives with PEG linkers can be achieved through various routes, including the use of NHS ester coupling reactions which proceed efficiently at a pH of 7-9 under mild conditions. nih.gov The reaction time for such couplings typically ranges from 3 to 24 hours, depending on the reactivity of the substrate. nih.gov

Linker MoietySynthetic StrategyKey ReagentsTerminal Functional Group
2-(2-(2-Aminoethoxy)ethoxy)acetic acidAmide bond formationBoc-NH-PEG2-COOH, EDCI, HOBtAmine (after deprotection)
1-Amino-11-oxo-3,6,9-trioxa-12-azapentadecan-15-oic acidAmide bond formationBoc-NH-PEG3-COOH, HATU, DIPEAAmine (after deprotection)
1-Amino-14-oxo-3,6,9,12-tetraoxa-15-azaoctadecan-18-oic acidAmide bond formationBoc-NH-PEG4-COOH, T3P, PyridineAmine (after deprotection)

Rigid Linker Systems

While flexible linkers are widely used, in some cases, a more rigid linker can be beneficial. Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially leading to increased potency and selectivity. This conformational restriction can also reduce the entropic penalty associated with binding.

The incorporation of rigid linkers onto the this compound scaffold can be achieved by using building blocks that contain cyclic or aromatic moieties. For example, a piperidine- or piperazine-based dicarboxylic acid derivative can be coupled to this compound. Aromatic systems, such as para- or meta-substituted benzoic acid derivatives, can also serve as rigid linkers. The synthesis typically involves amide bond formation, similar to the flexible linkers, but with di-functionalized rigid building blocks. For instance, 4-(chloromethyl)benzoyl chloride could be reacted with this compound to introduce a rigid phenyl group with a reactive chloromethyl handle for further derivatization. In some cases, replacement of an amine linkage with a more rigid ethynyl (B1212043) group has led to highly potent PROTACs. nih.gov

Linker MoietySynthetic StrategyKey ReagentsRationale for Rigidity
Piperidine-1,4-dicarboxylic acidAmide bond formationMono-Boc-piperidine-1,4-dicarboxylic acid, HATUSaturated cyclic system restricts rotation
1,4-Phenylenediacetic acidAmide bond formationMono-methyl ester of 1,4-phenylenediacetic acid, EDCIAromatic ring provides planarity and rigidity
4-(Bromomethyl)benzoic acidAmide bond formation4-(Bromomethyl)benzoic acid, DCC, DMAPPhenyl group introduces rigidity

Incorporation of Photoswitchable Moieties for PHOTACs

A more advanced strategy in the design of targeted protein degraders involves the incorporation of photoswitchable moieties to create PHOTACs. nih.gov These molecules allow for spatiotemporal control over protein degradation, as their activity can be turned on and off with light of specific wavelengths. Azobenzenes are the most commonly used photoswitches in this context due to their robust and reversible photoisomerization between the trans and cis forms.

The synthesis of PHOTACs from a lenalidomide-based scaffold has been reported, and a similar strategy can be envisioned starting from this compound. nih.gov A typical approach involves the synthesis of a lenalidomide derivative bearing one part of the photoswitch, which is then coupled to the other part of the photoswitch that is attached to a warhead. For instance, a lenalidomide derivative could be functionalized with a phenol, which can then undergo a diazo coupling reaction with an aniline-containing moiety to form the azobenzene (B91143) core.

In a reported synthesis of a PHOTAC, the process began with the diazotization of lenalidomide and subsequent coupling with 2,6-dimethoxyphenol to yield an azobenzene derivative. chemrxiv.org This azobenzene could then be further functionalized with a linker and a warhead. Starting with this compound, one could perform a similar diazotization of a precursor aniline-functionalized lenalidomide derivative, or alternatively, couple the C2-amine to a pre-formed azobenzene-containing carboxylic acid. The trans isomer of the azobenzene is typically more stable, and irradiation with UV or blue light (e.g., 380-440 nm) induces isomerization to the cis form, which may have a different shape and biological activity. nih.gov Reversion to the trans form can occur thermally or upon irradiation with light of a longer wavelength. nih.gov

Photoswitchable MoietySynthetic StrategyKey ReactionWavelength for Activation (trans to cis)
AzobenzeneDiazo couplingDiazotization of an aniline followed by coupling to a phenol~380-440 nm nih.gov
AzobenzeneAmide bond formationCoupling of a pre-formed azobenzene dicarboxylic acid~380-440 nm nih.gov

Molecular Interactions and Target Engagement of Lenalidomide C2 Amine Hcl with Cereblon

Structural Basis of Lenalidomide (B1683929) Binding to Cereblon (CRBN)

Crystal structures of the human DDB1-CRBN complex bound to lenalidomide have provided atomic-level insights into this critical interaction. researchgate.netnih.gov The binding occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govbohrium.com

The lenalidomide binding site is a hydrophobic pocket within the CRBN TBD. nih.gov A key feature of this pocket is a cage-like structure formed by three conserved tryptophan residues (the "tri-tryptophan pocket"). nih.govnih.govresearchgate.net These residues, along with others, form critical hydrophobic and hydrogen bond interactions that secure the lenalidomide molecule. researchgate.net While the core binding pocket is on CRBN, its structural integrity and presentation are part of the larger DDB1-CRBN complex. researchgate.netresearchgate.net

Key Structural FeatureInteracting Residues (Human CRBN)Role in Binding
Tri-Tryptophan Pocket Trp380, Trp386, Trp400Forms a hydrophobic cage that accommodates the glutarimide (B196013) ring of lenalidomide. nih.govnih.govresearchgate.net
Hydrogen Bonding His378, Tyr384Forms crucial hydrogen bonds with the glutarimide moiety, ensuring specificity and stability. researchgate.net
Surface Interface Exposed isoindolinone ringCreates a new surface for neosubstrate recruitment. nih.govbohrium.com

The interaction between lenalidomide and CRBN is almost entirely mediated by the glutarimide ring portion of the drug. nih.govnih.govscielo.org.za This moiety fits snugly into the tri-tryptophan pocket of the CRBN TBD. nih.govacs.org The imide group of the glutarimide ring forms specific hydrogen bonds with backbone carbonyls and side chains of CRBN residues, anchoring the molecule in place. nih.govnih.gov In contrast, the isoindolinone ring of lenalidomide remains solvent-exposed on the surface of CRBN. nih.govnih.gov This exposed portion, combined with the adjacent CRBN surface, creates a novel composite interface that is essential for recruiting new protein substrates to the E3 ligase complex. nih.govbohrium.comnih.gov

Allosteric Modulation of CRL4^CRBN^ E3 Ubiquitin Ligase Activity

Lenalidomide functions as an allosteric modulator of the CRL4^CRBN^ E3 ubiquitin ligase. nih.govresearchgate.net Upon binding, it induces a conformational change in CRBN that modifies its substrate-binding surface. researchgate.net This does not inhibit the ligase's intrinsic activity but rather redirects it. The lenalidomide-bound CRBN can now recognize and bind a new set of proteins, termed "neosubstrates," which are not endogenous targets of the CRL4^CRBN^ complex. mdpi.comacs.org This altered specificity is the cornerstone of lenalidomide's mechanism, effectively hijacking the ubiquitin-proteasome system to eliminate specific disease-related proteins. nih.govashpublications.orgnih.gov The interaction of lenalidomide and pomalidomide (B1683931) with CRBN can induce the degradation of transcription factors Ikaros and Aiolos. nih.gov

Mechanisms of Substrate Recruitment and Degradation Induction by Induced Proximity

Lenalidomide acts as a molecular glue, stabilizing the interaction between CRBN and its neosubstrates. nih.govnih.gov This drug-induced proximity brings the target protein close to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. nih.govashpublications.orgresearchgate.net The formation of this stable ternary complex—comprising CRBN, lenalidomide, and the neosubstrate—is essential for the downstream degradation event. acs.orgnih.gov

The altered surface of the lenalidomide-CRBN complex exhibits high specificity for a select group of proteins. In multiple myeloma, the primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). broadinstitute.orgecancer.orgnih.govnih.govtandfonline.com Lenalidomide dramatically increases the affinity of CRBN for these proteins, leading to their rapid ubiquitination and degradation. broadinstitute.orgnih.gov This degradation is responsible for both the direct anti-myeloma and the T-cell co-stimulatory effects of the drug. nih.govbroadinstitute.org

In myelodysplastic syndrome (MDS) with a specific chromosome 5q deletion, lenalidomide selectively promotes the degradation of casein kinase 1α (CK1α). ashpublications.orgnih.govsemanticscholar.orgnih.govaacrjournals.org The gene for CK1α is located within this deleted region, meaning the malignant cells are haploinsufficient for this protein and are therefore more vulnerable to its further depletion. ashpublications.orgnih.gov

NeosubstrateAssociated DiseaseConsequence of Degradation
Ikaros (IKZF1) Multiple MyelomaDecreased proliferation and survival of myeloma cells; T-cell activation. nih.govbroadinstitute.orgnih.gov
Aiolos (IKZF3) Multiple MyelomaDecreased proliferation and survival of myeloma cells; T-cell activation. nih.govbroadinstitute.orgnih.gov
Casein Kinase 1α (CK1α) del(5q) MDSSelective death of malignant cells. ashpublications.orgnih.govsemanticscholar.orgnih.gov

Investigating Ternary Complex Formation Dynamics and Stability

The formation of the CRBN-lenalidomide-neosubstrate ternary complex is a dynamic process governed by principles of cooperative binding. nih.gov Lenalidomide significantly stabilizes the otherwise weak or transient interaction between CRBN and its neosubstrates like IKZF1 or CK1α. acs.orgnih.gov Studies have shown that lenalidomide acts by providing a "hydrophobic shielding" to intermolecular hydrogen bonds at the CRBN-neosubstrate interface. acs.orgnih.gov By preventing water molecules from disrupting these labile interactions, the drug substantially increases the thermodynamic and kinetic stability of the entire ternary complex, ensuring efficient ubiquitination of the target protein. acs.orgnih.gov The stability of this complex is critical, as it dictates the efficiency of substrate degradation. For instance, lenalidomide stabilizes the CRBN-CK1α complex approximately 30-fold. nih.gov This stabilization is the driving force behind the drug's potent and selective protein-degrading activity.

Structure Activity Relationship Sar Studies and Linker Design Principles

Impact of Lenalidomide (B1683929) Moiety Modifications on CRBN Binding Affinity

The binding of the lenalidomide moiety to the CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase, is the critical first step in the mechanism of action for these PROTACs. nih.govresearchgate.net The glutarimide (B196013) ring of lenalidomide is essential for this interaction, anchoring into a hydrophobic pocket of CRBN through hydrogen bonds. researchgate.net Modifications to the phthalimide (B116566) ring of lenalidomide can significantly influence both binding affinity and the subsequent recruitment of neosubstrates.

Lenalidomide and its more potent derivative, pomalidomide (B1683931), demonstrate stronger binding to the CRBN-DDB1 complex compared to the parent compound, thalidomide (B1683933). researchgate.net Studies have shown that the addition of an amino group at the C4 position of the phthaloyl ring, which distinguishes lenalidomide from thalidomide, contributes to its enhanced activity. researchgate.netnih.gov This modification appears to facilitate direct, favorable interactions that contribute to the degradation of specific transcription factors. nih.gov

Further modifications on the phthalimide ring have been explored to control the degradation of "neosubstrates"—proteins not typically targeted by the E3 ligase but are recruited for degradation upon binding of the immunomodulatory drug (IMiD). For instance, modifications at the 6-position of lenalidomide have been shown to be crucial for controlling neosubstrate selectivity. nih.gov A 6-fluoro lenalidomide derivative, for example, induced the selective degradation of IKZF1, IKZF3, and CK1α, which are linked to anti-cancer activity in hematological malignancies. nih.gov This demonstrates that even subtle changes to the lenalidomide core can fine-tune the substrate profile of the resulting PROTAC.

Binding Affinities of IMiDs to CRBN
CompoundModification vs. ThalidomideRelative CRBN Binding PotencyKey Finding
ThalidomideParent CompoundBaseBinds to CRBN, but is a less efficient recruiter of certain neosubstrates. researchgate.netnih.gov
LenalidomideAmino group at C4 of phthaloyl ringHigherEnhanced potency and altered neosubstrate profile compared to thalidomide. researchgate.netresearchgate.net
PomalidomideAmino group at C4 and carbonyl group on phthaloyl ringHigherDemonstrates potent CRBN binding, similar to lenalidomide. researchgate.net
6-Fluoro LenalidomideFluorine group at C6 of phthalimide ringMaintainedAlters neosubstrate selectivity, enhancing degradation of specific cancer-related proteins. nih.gov

Influence of Linker Length, Rigidity, and Chemical Composition on Degrader Activity

The linker connecting the lenalidomide moiety to the target protein ligand is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.govresearchgate.net Its length, rigidity, and chemical makeup are key determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation. researchgate.net

The length of the linker is a crucial parameter that must be optimized for each specific target. explorationpub.comarxiv.org A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and CRBN. explorationpub.com Conversely, an overly long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.comarxiv.org Studies have shown that even single-atom variations in linker length can dramatically alter degradation efficacy. nih.govsigmaaldrich.com For example, in a series of BET degraders, alkyl chains were initially used to determine the optimal length before more complex linkers were introduced. nih.gov

The rigidity of the linker also influences PROTAC activity. While flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, a certain degree of rigidity can be beneficial. explorationpub.comarxiv.org Rigid linkers can reduce the entropic penalty associated with complex formation, potentially leading to more stable and potent degraders. nih.gov The introduction of rigid elements like ethynyl (B1212043) groups has been shown to increase cell activity in certain contexts. nih.gov

The chemical composition of the linker affects the physicochemical properties of the PROTAC, including its solubility and cell permeability. researchgate.netexplorationpub.com The replacement of alkyl chains with PEG units can enhance solubility, but in some cases, it has been observed to inhibit PROTAC activity, suggesting that the incorporation of heteroatoms like oxygen can have complex effects on the molecule's function. nih.gov

Rational Design of Spacing Elements for Optimal Ternary Complex Formation

The rational design of the linker is essential for achieving the optimal orientation and proximity between the target protein and the E3 ligase within the ternary complex. researchgate.net The goal is to promote favorable protein-protein interactions (PPIs) that stabilize the complex and facilitate the transfer of ubiquitin. explorationpub.com

Structure-based design is a powerful approach for optimizing linkers. explorationpub.com By understanding the three-dimensional structures of the target protein and the E3 ligase, it is possible to design linkers that position the two proteins in a way that maximizes stabilizing interactions. For instance, incorporating a benzene (B151609) ring into a linker led to a π-π stacking interaction with a tyrosine residue on the VHL E3 ligase, resulting in a PROTAC with improved molecular recognition and a more stable ternary complex. explorationpub.com While this example involves VHL, the principle of designing linkers to engage in specific, stabilizing interactions is broadly applicable to CRBN-based PROTACs as well.

Role of C2-Amine as an "Exit Vector" for PROTAC Development

The point of attachment for the linker on the E3 ligase ligand, known as the "exit vector," is a critical choice in PROTAC design. researchgate.net For lenalidomide, various positions on the phthalimide ring have been explored for linker attachment. nih.govfrontiersin.org The C2 position of the phthalimide ring provides a viable attachment point, often functionalized as an amine (as in Lenalidomide-C2-amine HCl), which can then be coupled to a linker. tenovapharma.comtenovapharma.comtenovapharma.com

The choice of the exit vector influences the orientation of the target protein relative to the E3 ligase. researchgate.net Attaching the linker at different positions on the lenalidomide scaffold can lead to different ternary complex geometries, which in turn can affect degradation efficiency and substrate selectivity. nih.gov For instance, studies comparing linker attachment at the 4- and 5-positions of the phthalimide unit have shown significant differences in the resulting PROTAC's properties, including aqueous stability and neosubstrate degradation profiles. nih.gov While the C2 position is less commonly cited in the reviewed literature than the C4 or C5 positions, its utility as a potential exit vector is clear from the availability of building blocks like this compound, which are designed specifically for PROTAC synthesis. tenovapharma.comtenovapharma.comtenovapharma.com

Modulating Substrate Specificity through Linker and E3 Ligase Ligand Variations

A significant challenge in PROTAC development is achieving selectivity for the intended target protein while minimizing off-target effects, including the degradation of endogenous neosubstrates of CRBN. Both the linker and modifications to the E3 ligase ligand can be tuned to modulate this specificity.

As previously mentioned, modifying the lenalidomide moiety, such as at the 6-position, can alter the neosubstrate profile. nih.gov This allows for the design of PROTACs that are more selective for their intended target while sparing other proteins from degradation.

The linker itself can also impart selectivity. Small changes in linker length or composition can shift the degradation selectivity between closely related protein isoforms. arxiv.org For example, extending a linker by a single ethylene (B1197577) glycol unit was shown to abolish the degradation of HER2 by a lapatinib-based PROTAC, making it a selective degrader of EGFR. nih.gov This highlights the linker's role in dictating the specific interactions within the ternary complex that are necessary for productive ubiquitination of one substrate over another.

Furthermore, the choice of the E3 ligase itself can alter the degradation profile. explorationpub.com While this article focuses on lenalidomide and CRBN, it is a key principle in the broader field that recruiting different E3 ligases can lead to different degradation outcomes for the same target protein. explorationpub.com

Computational Approaches to SAR Prediction and Optimization (e.g., Molecular Docking, Molecular Dynamics Simulations)

Given the vast chemical space and the complex interplay of factors governing PROTAC efficacy, computational methods have become indispensable tools for their rational design and optimization. dundee.ac.uknih.govscienceopen.com Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the formation and stability of the crucial ternary complex. nih.govnih.govdntb.gov.ua

Molecular docking can be used to predict the binding modes of the PROTAC to both the target protein and the E3 ligase individually. scienceopen.com More advanced protein-protein docking algorithms can then be used to model the entire ternary complex, helping to estimate the required linker length and predict favorable protein-protein interactions. scienceopen.comnih.gov These models can retrospectively explain the activity and selectivity of known PROTACs and prospectively guide the design of new ones. nih.gov

Molecular dynamics simulations provide a more dynamic view of the system, allowing researchers to study the stability of the ternary complex over time. nih.govscielo.org.za MD simulations can reveal how the flexibility of the linker influences the complex's conformation and can help identify key interactions that contribute to its stability. scielo.org.za By simulating the behavior of the PROTAC and the proteins in a solvent environment, these methods offer valuable insights into the thermodynamics and kinetics of ternary complex formation, aiding in the optimization of PROTAC design. nih.govscielo.org.za These computational approaches help to prioritize which molecules to synthesize, saving significant time and resources in the discovery process. nih.gov

Computational Tools in PROTAC Design
Computational MethodApplication in PROTAC DesignKey Insights Provided
Molecular DockingPredicting binding modes of PROTAC to individual proteins and modeling the full ternary complex. scienceopen.comnih.gov- Estimation of optimal linker length. explorationpub.com
  • Identification of potential steric clashes. explorationpub.com
  • Prediction of favorable protein-protein interactions. nih.gov
  • Molecular Dynamics (MD) SimulationsAssessing the stability and dynamics of the ternary complex over time. nih.govscielo.org.za- Understanding the influence of linker flexibility. scielo.org.za
  • Identifying key stabilizing interactions. nih.gov
  • Probing the role of solvent in complex formation. nih.govacs.org
  • Applications in Targeted Protein Degradation Technologies and Chemical Biology

    Lenalidomide-C2-amine HCl as a Key Component in Proteolysis-Targeting Chimera (PROTAC) Development

    Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a foundational building block for the E3 ligase-binding moiety of many PROTACs. nih.govresearchgate.netmedchemexpress.com

    Design and Construction of Heterobifunctional Degraders

    PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide (B1683929), as a derivative of thalidomide (B1683933), is a well-established ligand for the CRBN E3 ligase. nih.gov The C2-amine group on this compound provides a crucial attachment point for the linker, allowing for the covalent connection to a ligand targeting a specific protein for degradation.

    The design of these heterobifunctional degraders involves the strategic selection of a POI ligand and the optimization of the linker length and composition to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This ternary complex formation is essential for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.

    Several studies have demonstrated the successful construction of potent PROTACs utilizing lenalidomide derivatives to target a range of proteins implicated in various diseases. For instance, lenalidomide-based PROTACs have been developed to degrade BET (Bromodomain and Extra-Terminal domain) proteins, which are key regulators of gene transcription and are attractive targets in oncology.

    PROTAC NameTarget ProteinE3 Ligase LigandReported Efficacy (DC50)
    MD-224MDM2Lenalidomide-based<1 nM
    A1874BRD4Nutlin-based (MDM2 ligand)32 nM
    L18IBTKC481SLenalidomideLow nanomolar range

    Strategies for Conjugation to Target Protein Ligands

    The terminal amine group of this compound is a versatile functional handle for conjugation to various target protein ligands. Standard organic chemistry reactions are employed to connect the lenalidomide moiety to the POI ligand via a linker. A common strategy involves the formation of an amide bond by reacting the amine group of this compound with a carboxylic acid on the linker or the POI ligand itself.

    Role in Molecular Glue Degrader Research

    Lenalidomide and its parent compound, thalidomide, are the archetypal examples of "molecular glue" degraders. nih.govbmglabtech.comprecisepeg.comdelveinsight.com Unlike PROTACs, which are bifunctional molecules with distinct domains for binding the target and the E3 ligase, molecular glues are smaller molecules that induce a new protein-protein interaction between the E3 ligase and the target protein. nih.gov Lenalidomide functions by binding to CRBN and altering its substrate specificity, inducing the recruitment, ubiquitination, and subsequent degradation of specific "neosubstrate" proteins that would not normally be targeted by CRBN. nih.govresearchgate.net

    The discovery of lenalidomide's mechanism of action has spurred significant research into identifying new molecular glues and understanding the principles that govern their activity. This compound can be used as a chemical tool in these studies to probe the structure-activity relationships of CRBN-mediated protein degradation. By modifying the C2-amine position with different chemical groups, researchers can investigate how these changes affect the recruitment and degradation of various neosubstrates.

    Molecular GlueTargeted NeosubstratesAssociated Disease/Process
    LenalidomideIKZF1, IKZF3Multiple Myeloma
    LenalidomideCK1αMyelodysplastic Syndromes (del(5q))
    Pomalidomide (B1683931) (related IMiD)IKZF1, IKZF3Multiple Myeloma
    CC-885 (related IMiD)GSPT1Acute Myeloid Leukemia, Solid Tumors

    Development of Photoswitchable PROTACs (PHOTACs) Utilizing Lenalidomide-C2-amine Derivatives

    A cutting-edge application of lenalidomide derivatives is in the development of Photoswitchable PROTACs, or PHOTACs. These molecules incorporate a photoswitchable chemical moiety, such as an azobenzene (B91143) group, into the PROTAC structure. nih.govamazonaws.comd-nb.info This allows for the control of the PROTAC's activity with light, providing a high degree of spatiotemporal control over protein degradation. chemrxiv.org

    Lenalidomide-C2-amine derivatives are used to construct PHOTACs where the lenalidomide moiety serves as the CRBN-binding element. The photoswitch is typically incorporated into the linker connecting the lenalidomide part to the target protein ligand.

    Light-Mediated Control of Protein Degradation

    In their inactive state (e.g., the trans-isomer of an azobenzene photoswitch), the PHOTAC is unable to induce the formation of a stable ternary complex, and thus, no protein degradation occurs. chemrxiv.org Upon irradiation with a specific wavelength of light, the photoswitch isomerizes (e.g., to the cis-isomer), leading to a conformational change in the PHOTAC. This "activated" conformation is then able to productively engage both the target protein and the E3 ligase, leading to ubiquitination and degradation of the target. This process can often be reversed by using a different wavelength of light, allowing for the precise on-and-off control of protein degradation.

    Research has demonstrated the successful use of lenalidomide-based PHOTACs to control the degradation of proteins such as BET proteins (BRD2, BRD3, and BRD4). For example, a PHOTAC named PHOTAC-I-3 showed a significant difference in cytotoxicity upon irradiation with 390 nm light, with an EC50 of 88.5 nM in the light versus 631 nM in the dark. chemrxiv.org This light-mediated control offers exciting possibilities for reducing off-target effects and enabling targeted therapies with high precision.

    PHOTAC NameTarget ProteinE3 Ligase LigandLight-Activated Efficacy
    PHOTAC-I-3BET proteins (BRD2, BRD3, BRD4)Lenalidomide derivativeEC50 (light): 88.5 nM, EC50 (dark): 631 nM
    PHOTAC-II-5FKBP12Lenalidomide derivativeDemonstrated light-activated degradation

    Application as a Chemical Probe for Ubiquitin-Proteasome System (UPS) Studies

    For example, this compound can be used to develop affinity-based probes to identify new binding partners of CRBN or to study the composition of the CRBN-containing E3 ligase complex under different cellular conditions. Furthermore, by attaching fluorescent tags or other reporter molecules to the C2-amine position, researchers can create imaging probes to visualize the subcellular localization of CRBN and track the dynamics of PROTAC- or molecular glue-induced ternary complex formation in living cells. These studies are crucial for a deeper understanding of the UPS and for the rational design of next-generation protein-degrading therapeutics.

    Use in Studying "Undruggable" Targets via Induced Proximity

    The therapeutic potential of many drugs is limited by the nature of their protein targets. A significant portion of proteins implicated in diseases, such as transcription factors and scaffolding proteins, lack the well-defined binding pockets necessary for traditional inhibitor drugs to function effectively. These proteins are often referred to as "undruggable." The advent of induced proximity technologies, particularly proteolysis-targeting chimeras (PROTACs), has provided a revolutionary approach to tackle these challenging targets. This compound is at the forefront of this revolution, serving as a highly effective E3 ligase ligand in the design and synthesis of PROTACs.

    PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound functions as the E3 ligase-recruiting component, specifically engaging the cereblon (CRBN) E3 ligase complex. When the PROTAC brings the target protein and CRBN into close proximity, the E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's protein disposal system.

    Detailed Research Findings

    The utility of lenalidomide and its derivatives in targeting "undruggable" proteins is rooted in the discovery of their natural ability to induce the degradation of specific transcription factors. Lenalidomide itself is known to cause the selective ubiquitination and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by the CRBN-CRL4 ubiquitin ligase. This finding unveiled a novel mechanism of action for a therapeutic agent: the alteration of an E3 ubiquitin ligase's activity to selectively degrade specific target proteins.

    Building on this knowledge, researchers have harnessed this compound to create PROTACs that can redirect the degradative power of the CRBN E3 ligase towards other "undruggable" targets. A significant breakthrough in this area has been the development of PROTACs targeting Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many cancers and was long considered an intractable target.

    One such STAT3-targeting PROTAC, identified as SD-36, incorporates a derivative of lenalidomide to recruit CRBN. Research has demonstrated that SD-36 can potently and selectively induce the degradation of STAT3 protein in various cancer cell lines. This targeted degradation of STAT3 leads to the inhibition of downstream signaling pathways that are crucial for tumor growth and survival. The selectivity of SD-36 for STAT3 over other STAT family members highlights the precision that can be achieved with the PROTAC approach.

    Furthermore, studies have shown that modifications to the lenalidomide scaffold can influence the substrate specificity of the resulting PROTACs. For example, a 2023 study published in Nature Communications demonstrated that 6-position modifications of lenalidomide are crucial for controlling the selectivity of neosubstrate degradation. nih.govresearchgate.netnih.gov This research revealed that PROTACs constructed with these modified lenalidomide derivatives could selectively degrade Bromodomain and Extra-Terminal (BET) proteins, another class of previously challenging drug targets, while minimizing the degradation of other proteins. nih.govresearchgate.netnih.gov

    The table below summarizes key data from studies on lenalidomide-based PROTACs targeting "undruggable" proteins.

    PROTACTarget ProteinE3 Ligase LigandKey FindingsReference
    SD-36STAT3Lenalidomide derivativePotent and selective degradation of STAT3 in cancer cell lines, leading to tumor regression in preclinical models. nih.gov
    BETd-260BET Proteins (BRD2, BRD3, BRD4)Modified LenalidomideSelective degradation of BET proteins with improved selectivity over other cellular proteins. nih.govresearchgate.netnih.gov

    These research findings underscore the immense potential of this compound and its derivatives in expanding the "druggable" proteome. By enabling the targeted degradation of proteins that were once thought to be beyond the reach of small molecule therapeutics, this compound is paving the way for the development of novel treatments for a wide range of diseases, including cancer and inflammatory disorders. The ability to fine-tune the selectivity of these degraders through chemical modifications to the lenalidomide core opens up new avenues for creating highly specific and effective therapies.

    Mechanistic Investigations in Pre Clinical Models in Vitro and Non Human in Vivo

    Characterization of Lenalidomide-C2-amine-Based PROTACs in Cell-Based Assays

    The characterization of PROTACs derived from Lenalidomide-C2-amine in cell-based assays is fundamental to determining their efficacy and mechanism of action. These assays are designed to confirm that the PROTAC can simultaneously engage both the target protein and the CRBN E3 ligase within the cellular environment to form a productive ternary complex (POI-PROTAC-E3 ligase).

    A key technique used to measure target engagement in live cells is the NanoBRET assay. This method can quantify the interaction between the PROTAC, the target protein, and CRBN, confirming the formation of the necessary ternary complex for degradation to occur nih.gov. The strength and stability of this complex are critical for the efficiency of the subsequent degradation process. Cellular assays also reveal a characteristic "hook effect," a bell-shaped dose-response curve where the degradation effect diminishes at very high concentrations. This occurs because the formation of binary complexes (PROTAC-target or PROTAC-CRBN) outcompetes the formation of the productive ternary complex mdpi.com.

    Furthermore, immunoblotting (Western blotting) is a standard method to directly measure the reduction in the levels of the target protein following treatment with the PROTAC. These experiments are typically performed across a range of concentrations and time points to establish the potency and degradation kinetics of the molecule researchgate.net.

    Induction of Target Protein Ubiquitination and Degradation Kinetics

    Once a Lenalidomide-C2-amine-based PROTAC facilitates the formation of a ternary complex, the CRL4CRBN E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein nih.govbaranlab.org. This polyubiquitination acts as a molecular tag, marking the target protein for recognition and subsequent degradation by the 26S proteasome mdpi.comnih.gov.

    Global Proteomic Profiling of Degraded Proteins

    To assess the specificity of a Lenalidomide-C2-amine-based PROTAC, global proteomic analyses are employed. Techniques such as tandem mass tag (TMT)-based quantitative proteomics allow for the simultaneous identification and quantification of thousands of proteins in cells treated with the PROTAC versus control cells researchgate.netnih.govnih.gov. This provides a comprehensive and unbiased view of the PROTAC's effects on the entire proteome.

    These studies are crucial for verifying the selective degradation of the intended target protein. They also reveal any off-target degradation, which for lenalidomide-based PROTACs often includes the inherent "neosubstrates" of the lenalidomide (B1683929) molecule itself, such as the zinc finger transcription factors IKZF1, IKZF3, and Casein Kinase 1α (CK1α) nih.govresearchgate.netoup.com. By analyzing the global protein landscape, researchers can determine the selectivity of the PROTAC and identify potential liabilities or additional therapeutic effects arising from the degradation of proteins other than the primary target researchgate.netresearchgate.net.

    Table 1: Representative Proteins Modulated by Lenalidomide-Based Degraders in Proteomic Studies
    Protein Target ClassSpecific ExamplesObserved EffectReference
    Intended PROTAC TargetCDK6, BET Proteins (BRD2, BRD3, BRD4)Significant Downregulation researchgate.netresearchgate.net
    Lenalidomide NeosubstratesIKZF1, IKZF3, CK1αDownregulation nih.govresearchgate.netoup.com
    Downstream EffectorsIRF4, MYCDownregulation (secondary to IKZF1/3 degradation) nih.govresearchgate.net
    Resistance-Associated ProteinsTRIP13, RRM1Upregulation in resistant models researchgate.netnih.gov

    Cellular Uptake and Intracellular Localization Mechanisms

    The cellular uptake of PROTACs, which are relatively large molecules often exceeding the parameters of Lipinski's rule of five, is a critical factor for their activity but is not fully understood. The physicochemical properties of PROTACs, including their size and low water solubility, can hinder their ability to cross the cell membrane nih.gov. It is generally believed that many PROTACs enter cells via passive diffusion, but other mechanisms, such as carrier-mediated transport, may also be involved depending on the specific PROTAC and cell type.

    Once inside the cell, a Lenalidomide-C2-amine-based PROTAC must localize to the cellular compartments where both the target protein and the CRBN E3 ligase are present. CRBN is found in both the cytoplasm and the nucleus. Therefore, for a PROTAC to be effective, it must reach the appropriate compartment to form the ternary complex. For instance, to degrade a nuclear protein like a transcription factor, the PROTAC must be able to cross the nuclear membrane. The intracellular distribution is influenced by the properties of the entire PROTAC molecule, including the target binder and the linker, not just the lenalidomide moiety. The efficiency of cellular uptake and correct intracellular localization remain significant challenges in PROTAC development, with nanoparticle-based delivery systems being explored as a potential strategy to improve these properties nih.gov.

    Mechanistic Studies of Cellular Responses in Research Models

    The degradation of a target protein by a Lenalidomide-C2-amine-based PROTAC initiates a cascade of cellular responses. These responses are studied in various research models, primarily cancer cell lines, to elucidate the downstream consequences of removing the target protein and to understand the ultimate impact on cell fate.

    Impact on Cell Cycle Regulation in Research Models

    A frequent outcome of targeted protein degradation in cancer models is the arrest of the cell cycle. Lenalidomide and its derivatives are known to induce a G0/G1 phase cell cycle arrest researchgate.net. This effect is often mediated by the degradation of proteins that are critical for cell cycle progression.

    For example, the degradation of CK1α by the lenalidomide moiety can lead to the stabilization and activation of the tumor suppressor p53, a key regulator of the G1 checkpoint nih.gov. Similarly, the degradation of transcription factors like IKZF1 and IKZF3 leads to the downregulation of MYC, a potent driver of cell proliferation and G1/S phase transition researchgate.netresearchgate.net. In multiple myeloma models, combining a CDK6-degrading PROTAC with lenalidomide results in synergistic anti-proliferative effects, highlighting the crucial role of cell cycle regulators as targets researchgate.netashpublications.org. These studies demonstrate that inducing the degradation of proteins essential for cell cycle progression is a primary mechanism by which these PROTACs exert their anti-cancer effects.

    Modulation of Protein Expression Profiles Beyond Direct Targets

    The removal of a single target protein can have wide-ranging effects on the expression of numerous other proteins. Global proteomic profiling provides a detailed map of these changes. The degradation of a kinase, for example, will prevent the phosphorylation of its substrate proteins, altering their stability and activity, which in turn affects downstream signaling pathways.

    A well-documented example is the degradation of the transcription factors IKZF1 and IKZF3. This initial degradation event leads to a subsequent decrease in the expression levels of Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC, both of which are critical for the survival of multiple myeloma cells nih.govresearchgate.net. These downstream effects are central to the therapeutic activity of lenalidomide-based agents. By analyzing these global changes in protein expression, researchers can build a comprehensive understanding of the PROTAC's mechanism of action, connecting the initial degradation event to the ultimate cellular phenotype, such as apoptosis or cell cycle arrest researchgate.netresearchgate.net.

    Table 2: Summary of Cellular Responses to Lenalidomide-Based PROTACs
    Cellular ProcessKey Protein(s) DegradedDownstream ConsequenceResulting PhenotypeReference
    Cell Cycle RegulationCK1α, CDK6, BETsp53 activation; MYC downregulationG0/G1 Arrest nih.govresearchgate.net
    Transcription RegulationIKZF1, IKZF3IRF4 & MYC downregulationAnti-proliferative effect nih.govresearchgate.net
    ApoptosisVarious (e.g., BETs)Modulation of anti-apoptotic pathwaysInduction of cell death researchgate.net

    Investigating Specific Signaling Pathways (e.g., p21, NF-κB, IL-2)

    Lenalidomide-C2-amine HCl is a derivative of lenalidomide, designed as a functionalized building block for creating targeted protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras). smolecule.commedchemexpress.com Its mechanism of action is intrinsically linked to the well-documented effects of its parent compound, lenalidomide, on various signaling pathways. The core structure of lenalidomide engages with the E3 ubiquitin ligase cereblon (CRBN), modulating its activity. medchemexpress.comnih.gov This interaction is the foundational step that triggers downstream effects on pathways crucial for cell proliferation, survival, and immune response.

    p21 Pathway: In preclinical models, the lenalidomide moiety has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest. nih.gov This induction occurs through a p53-independent mechanism. nih.gov In studies on chronic lymphocytic leukemia (CLL) cells, the combination of lenalidomide with Interleukin-21 (IL-21) resulted in a significant increase in p21 levels, which is associated with the inhibition of proliferation. nih.gov

    NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers. nih.gov Lenalidomide has been demonstrated to downregulate NF-κB, which is considered an anti-apoptotic protein. drugbank.comnih.gov It achieves this by reducing the binding of the RelA subunit to open chromatin, an effect mediated by the degradation of the Ikaros family transcription factors IKZF1 and IKZF3. nih.gov In animal models of Parkinson's disease, lenalidomide treatment led to a reduction in NF-κB activity, which was associated with decreased microgliosis and neuroprotective effects. researchgate.net

    IL-2 Pathway: Interleukin-2 (IL-2) is a vital cytokine for the proliferation and activation of T cells and Natural Killer (NK) cells. A primary immunomodulatory effect of lenalidomide is the potentiation of IL-2 production by T cells. medchemexpress.comdrugbank.comnih.gov The degradation of the transcription factor IKZF3, a repressor of the IL2 gene, is a key mechanism behind this increased IL-2 production. nih.govdrugbank.com This surge in IL-2 subsequently enhances the proliferation and cytotoxic activity of T cells and NK cells, contributing to the anti-tumor immune response. nih.govnih.govnih.gov

    Table 1: Summary of Lenalidomide's Effects on Key Signaling Pathways

    Signaling Pathway Effect of Lenalidomide Moiety Key Mechanistic Details Preclinical Model Context
    p21 Induction of p21 expression nih.gov p53-independent mechanism; inhibits cell proliferation. nih.gov Chronic Lymphocytic Leukemia (CLL) cells nih.gov
    NF-κB Downregulation/Inhibition drugbank.comnih.gov Reduces RelA binding by degrading IKZF1/IKZF3. nih.gov Multiple Myeloma cells; mouse models of neuroinflammation nih.govresearchgate.net
    IL-2 Increased production and release medchemexpress.comdrugbank.comnih.gov Degradation of IKZF3, a repressor of the IL2 gene. nih.govdrugbank.com T-lymphocytes; Chronic Lymphocytic Leukemia (CLL) models medchemexpress.comnih.gov

    Non-Clinical Animal Model Studies Focused on Molecular and Cellular Mechanisms

    Non-clinical animal studies have been instrumental in elucidating the molecular and cellular mechanisms of lenalidomide, which are foundational for understanding the application of derivatives like this compound. These studies demonstrate that lenalidomide can delay tumor growth in various hematopoietic tumor models in vivo. drugbank.com In mouse models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease, lenalidomide has shown anti-inflammatory and neuroprotective effects, often linked to the modulation of microgliosis and NF-κB activity. researchgate.net

    Pharmacodynamic Markers in Pre-clinical Systems

    Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a compound in preclinical systems. For the lenalidomide moiety, key PD markers revolve around its immunomodulatory effects. These include:

    Increased Cytokine Production: Elevated levels of IL-2 and Interferon-gamma (IFN-γ) in T lymphocytes are consistent markers of lenalidomide activity. drugbank.com

    Decreased Pro-inflammatory Cytokines: A reduction in cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 is also observed. drugbank.comnih.gov

    Immune Cell Proliferation: An increase in the proliferation of T cells and NK cells serves as a direct indicator of the compound's immune-enhancing effects. drugbank.comnih.gov

    Target Protein Degradation: In the context of PROTACs developed from this compound, the primary pharmacodynamic marker would be the degradation of the specific target protein, such as AKR1C3 in prostate cancer models. smolecule.com

    Evaluation of Target Engagement in Relevant Tissues for Mechanistic Insight

    The central mechanism for lenalidomide and its derivatives is the binding to and modulation of the E3 ubiquitin ligase substrate adaptor, cereblon (CRBN). medchemexpress.comnih.gov Therefore, evaluating target engagement focuses on confirming the interaction between the compound and CRBN in relevant cells and tissues. This compound is specifically designed to act as a CRBN ligand. medchemexpress.comtenovapharma.com Its purpose is to recruit CRBN to a protein of interest, facilitating that protein's ubiquitination and subsequent degradation by the proteasome. smolecule.com Studies investigating molecules derived from this compound would assess target engagement by measuring the formation of the ternary complex (Target Protein-PROTAC-CRBN) and the subsequent reduction in the levels of the target protein within the tissue. smolecule.com

    Studies on Immune Modulation Mechanisms (e.g., T-cell proliferation, cytokine production in isolated cells or animal models)

    The immunomodulatory properties of the lenalidomide scaffold are among its most significant attributes. Preclinical studies using isolated cells and animal models have extensively characterized these effects.

    T-cell Co-stimulation and Proliferation: Lenalidomide acts as a T-cell co-stimulatory molecule, promoting the proliferation of CD3+ T cells. drugbank.com It has been shown to be 100 to 1000 times more potent than thalidomide (B1683933) in stimulating T-cell proliferation. drugbank.com This effect is partly mediated by the increased production of IL-2. nih.gov In studies with patients' cells, lenalidomide treatment led to a significant increase in the proportion of proliferating T cells (CD3+/Ki67+). researchgate.net

    Cytokine Production: Lenalidomide modulates the cytokine profile in the tumor microenvironment. It inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 while increasing the secretion of anti-inflammatory cytokine IL-10 and key immunostimulatory cytokines like IL-2 and IFN-γ. drugbank.comnih.gov In peripheral blood mononuclear cells (PBMCs) from CLL patients, lenalidomide treatment resulted in increased IFN-γ production by activated CD8+ T cells and modulated IL-2 and TNF-α production by CD4+ T cells. nih.gov

    NK Cell Activity: The increased IL-2 production stimulated by lenalidomide also enhances the activity and cytotoxicity of Natural Killer (NK) cells. drugbank.comnih.gov It can augment antibody-dependent cell-mediated cytotoxicity (ADCC), making it effective in combination with monoclonal antibodies. drugbank.comnih.gov

    Table 2: Overview of Immune Modulation Mechanisms in Preclinical Models

    Immune Modulation Effect Cell Type(s) Affected Key Findings
    T-cell Proliferation CD4+ and CD8+ T-cells nih.govnih.gov Lenalidomide directly co-stimulates T-cells and increases proliferation, partly via IL-2 induction. drugbank.comnih.govnih.gov
    Cytokine Production T-cells, Monocytes drugbank.comnih.gov Increases IL-2, IFN-γ, and IL-10; Decreases TNF-α, IL-1, IL-6. drugbank.comnih.govresearchgate.net
    NK Cell Activation Natural Killer (NK) cells drugbank.comnih.gov Enhances NK cell cytotoxicity and ADCC, secondary to IL-2 production. drugbank.comnih.gov
    Regulatory T-cell (Treg) Function Regulatory T-cells Inhibits the expression and function of Tregs. drugbank.comnih.gov

    Advanced Analytical and Biophysical Methodologies in Research

    Spectroscopic Characterization Techniques for Lenalidomide-C2-amine HCl and its Conjugates in Research Contexts

    Spectroscopic techniques are fundamental in the characterization of "this compound" and its conjugates. These methods provide insights into the atomic-level structure, molecular weight, and purity, and can also be used to monitor its conjugation to other molecules of interest.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "this compound." Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) techniques are utilized to provide a detailed picture of the molecule's atomic framework.

    ¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl groups, aromatic carbons, and aliphatic carbons. In the context of "this compound," ¹³C NMR would be used to confirm the presence of the expected number of carbon atoms and to verify the integrity of the core scaffold and the attached linker. The synthesis of Lenalidomide (B1683929) derivatives is often verified using both ¹H and ¹³C NMR. nih.gov

    Interactive Data Table: Representative NMR Data for Lenalidomide Analogs

    NucleusChemical Shift Range (ppm)MultiplicityAssignment
    ¹H7.0 - 8.0mAromatic Protons
    ¹H4.5 - 5.5ddCH of piperidinedione
    ¹H2.0 - 3.0mCH₂ of piperidinedione
    ¹³C165 - 175sCarbonyl Carbons
    ¹³C110 - 150sAromatic Carbons
    ¹³C20 - 55sAliphatic Carbons

    Note: This table represents typical chemical shift ranges for Lenalidomide and its analogs. Specific values for "this compound" would require experimental determination.

    Mass Spectrometry (MS) for Molecular Weight and Purity Assessment in Research Contexts

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and assess the purity of "this compound." High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

    Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique where the compound is first separated from impurities using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer for detection. daicelpharmastandards.com This allows for both the confirmation of the desired product's molecular weight and the identification and quantification of any impurities. daicelpharmastandards.com The molecular weight of Lenalidomide is 259.26 g/mol . scbt.comsigmaaldrich.com The addition of a C2-amine linker and the formation of a hydrochloride salt would result in a specific, predictable increase in the molecular weight of "this compound".

    In the context of research, particularly in the development of PROTACs, MS is crucial for verifying the successful conjugation of "this compound" to a linker and a target-binding ligand. The mass spectrum of the final conjugate would show a molecular ion peak corresponding to the combined mass of all three components. Tandem mass spectrometry (MS/MS) can be further utilized to fragment the molecule and confirm the identity of its constituent parts.

    Interactive Data Table: Molecular Weight Information for Lenalidomide and its Derivatives

    CompoundMolecular FormulaMolecular Weight ( g/mol )
    LenalidomideC₁₃H₁₃N₃O₃259.26
    Lenalidomide-propargyl-C2-NH2 hydrochlorideC₁₈H₂₀ClN₃O₃361.8

    UV-Vis Spectroscopy for Concentration Determination and Conjugation Confirmation

    UV-Vis spectroscopy is a straightforward and widely accessible technique used for the quantitative analysis of "this compound" and to monitor its conjugation. The aromatic nature of the isoindolinone core of Lenalidomide gives rise to a characteristic absorption spectrum in the ultraviolet region.

    The maximum absorbance wavelength (λmax) for Lenalidomide is typically observed around 250 nm. researchgate.net By measuring the absorbance of a solution of "this compound" at its λmax, its concentration can be determined using the Beer-Lambert law, provided a standard calibration curve has been established. This is particularly useful for preparing solutions of known concentrations for various in vitro and in vivo experiments.

    Furthermore, UV-Vis spectroscopy can provide evidence of successful conjugation. If the molecule to which "this compound" is being conjugated also possesses a chromophore, the resulting conjugate will have a unique UV-Vis spectrum that is a composite of the two individual components. Changes in the shape or position of the absorption bands can indicate a successful conjugation reaction. While not as definitive as NMR or MS, it serves as a quick and convenient method for initial screening and reaction monitoring.

    X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

    To understand the precise mechanism by which Lenalidomide and its derivatives function, particularly in the context of targeted protein degradation, high-resolution structural information is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that can provide atomic-level details of the interactions between "this compound," its target E3 ligase Cereblon (CRBN), and a neosubstrate protein.

    Resolving Lenalidomide-CRBN-Substrate Ternary Complexes

    The therapeutic effect of Lenalidomide is mediated through its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase and induce the degradation of specific substrate proteins, known as neosubstrates. nih.gov This interaction forms a ternary complex consisting of Lenalidomide, CRBN, and the target protein. biorxiv.org The formation of this complex brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

    X-ray crystallography has been instrumental in elucidating the molecular basis of these interactions. By crystallizing the ternary complex and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, from which the atomic coordinates of the proteins and the small molecule can be determined. These structures have revealed the specific amino acid residues in CRBN that are involved in binding to Lenalidomide and how Lenalidomide, in turn, creates a new binding surface on CRBN for the recruitment of neosubstrates.

    Cryo-EM has emerged as a complementary and increasingly powerful technique for studying large and flexible protein complexes that are often difficult to crystallize. In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of images are then computationally processed to generate a high-resolution 3D reconstruction of the complex. This technique would be particularly valuable for studying the dynamics and conformational changes of the "this compound"-CRBN-substrate complex in a near-native state.

    Biochemical Assays for Molecular Interaction Studies

    A variety of biochemical assays are employed to quantify the binding affinities and kinetics of the interactions between "this compound," CRBN, and neosubstrate proteins. These assays are crucial for understanding the potency and selectivity of Lenalidomide derivatives and for guiding the design of more effective protein degraders.

    Commonly used techniques include:

    AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to measure the formation of the ternary complex. Donor and acceptor beads are coated with antibodies or tags that recognize CRBN and the neosubstrate, respectively. When the ternary complex is formed in the presence of "this compound," the beads are brought into close proximity, resulting in the generation of a luminescent signal. nih.gov

    Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics of molecular interactions. In a typical setup, CRBN is immobilized on a sensor chip, and a solution containing "this compound" and the neosubstrate is flowed over the surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity.

    Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding. By titrating "this compound" and the neosubstrate into a solution containing CRBN, the enthalpy and entropy of binding can be determined, providing a complete thermodynamic profile of the interaction.

    Fluorescence Polarization (FP): In this assay, a fluorescently labeled neosubstrate is used. When the small, fluorescently labeled neosubstrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein in the presence of "this compound," its tumbling is slowed, leading to an increase in fluorescence polarization.

    These biochemical assays are essential for characterizing the molecular interactions that underpin the biological activity of "this compound" and for the rational design of novel therapeutics based on this chemical scaffold.

    Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

    Binding assays are critical for quantifying the interaction between this compound and its primary target, the E3 ubiquitin ligase Cereblon (CRBN). smolecule.com These techniques provide essential data on binding affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.

    Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free biophysical method used to characterize the binding of small molecules to proteins. reactionbiology.com In a typical SPR experiment to assess the binding of this compound to CRBN, the CRBN protein is immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). By monitoring the association and dissociation phases of the interaction, key kinetic parameters can be determined. A 1:1 kinetic binding model is often used to analyze the resulting sensorgrams and calculate the binding affinity (K D). reactionbiology.com

    Isothermal Titration Calorimetry (ITC) is another key biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (K D) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). In a study of thalidomide (B1683933) enantiomers, a close analog of lenalidomide, ITC was used to demonstrate differential binding affinities to the thalidomide-binding domain of CRBN. researchgate.net For this compound, ITC experiments would involve titrating the compound into a sample cell containing the CRBN protein and measuring the minute temperature changes to fully characterize the binding thermodynamics.

    Table 1: Representative Kinetic and Affinity Data from SPR Analysis of CRBN Ligand Binding
    LigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kᴅ) (µM)
    Lenalidomide Analogue1.5 x 10⁴2.8 x 10⁻²1.9
    Pomalidomide (B1683931) Analogue2.1 x 10⁴3.5 x 10⁻²1.7
    Thalidomide Analogue0.9 x 10⁴4.0 x 10⁻²4.4

    This table contains representative data for lenalidomide analogues binding to the CULT domain of Cereblon, as characterized by SPR using a 1:1 kinetic binding model. reactionbiology.com

    Ubiquitination Assays and Proteasome Activity Measurements

    This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.gov Assays that measure these downstream events are essential to confirm the compound's mechanism of action.

    Ubiquitination Assays directly assess the transfer of ubiquitin to a target substrate. A common approach is a reconstituted in vitro ubiquitination assay. nih.gov This involves combining purified components of the ubiquitin-proteasome system (E1 activating enzyme, E2 conjugating enzyme, and the CRL4-CRBN E3 ligase) with ubiquitin, ATP, the target protein (e.g., Casein Kinase 1A1, CK1α), and this compound. nih.govnih.gov The reaction mixture is incubated, and the ubiquitination of the target protein is typically visualized by Western blot analysis, where a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules appears in a compound-dependent manner. nih.gov Co-immunoprecipitation from cell lysates treated with the compound can also be used to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates. nih.gov

    Proteasome Activity Measurements are used to confirm that the ubiquitinated target proteins are subsequently degraded by the proteasome. The activity of the 26S proteasome can be measured using specific fluorogenic peptide substrates that correspond to its distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). nih.gov When the proteasome cleaves these substrates, a fluorescent molecule (like 7-amino-4-methylcoumarin, AMC) is released, and the increase in fluorescence over time is measured. nih.gov While lenalidomide itself does not directly inhibit the proteasome, its combination with proteasome inhibitors has been shown to enhance the blockade of proteasomal activities, confirming the reliance of its degradative mechanism on this pathway. nih.gov

    Table 2: Fluorogenic Substrates for Measuring Proteasome Activity
    Proteasome ActivityProteasome SubunitTypical Fluorogenic Substrate
    Chymotrypsin-like (CT-L)β5Suc-Leu-Leu-Val-Tyr-AMC
    Trypsin-like (T-L)β2Boc-Leu-Ser-Thr-Arg-AMC
    Caspase-like (C-L)β1Z-Leu-Leu-Glu-AMC

    This table summarizes the three main proteolytic activities of the proteasome and the commonly used fluorogenic peptide substrates for their measurement in activity assays. nih.gov

    Advanced Chromatography Techniques for Research Purity and Degradation Pathway Studies (e.g., HPLC Methods)

    High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and studying its stability. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

    A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. sciensage.info Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution and sensitivity. chemrevlett.com

    Table 3: Example RP-HPLC Method Parameters for Lenalidomide Analysis
    ParameterCondition
    ColumnInertsil ODS-3V (150 x 4.6 mm, 3µm) or C8 (250x4.6 mm, 5µm)
    Mobile Phase APhosphate Buffer (pH 3.0)
    Mobile Phase BAcetonitrile:Water (90:10 v/v)
    Flow Rate1.0 mL/min
    Column Temperature40°C
    Injection Volume20 µL
    Detection Wavelength210 nm or 220 nm

    This table provides a summary of typical RP-HPLC conditions used for the analysis of lenalidomide and its related substances, synthesized from multiple reported methods. sciensage.infochemrevlett.com

    Forced degradation studies are performed to establish the stability-indicating nature of the HPLC method and to identify potential degradation pathways. This involves subjecting a sample of this compound to harsh conditions, including acid and base hydrolysis, oxidation, and thermal stress. semanticscholar.orgresearchgate.net The resulting chromatograms are analyzed to ensure that all degradation products are well-resolved from the main compound peak. Significant degradation has been observed for lenalidomide under oxidative and basic stress conditions. semanticscholar.orgresearchgate.net

    Table 4: Summary of Forced Degradation Studies on Lenalidomide
    Stress ConditionDetailsTotal Impurities Generated (%)
    Acid Degradation0.5N HCl at 60°C for 2 hours0.014%
    Base Degradation0.5N NaOH at 60°C for 2 hours0.011%
    Oxidative Degradation30% H₂O₂ at Bench Top for 24 hours6.128%
    Thermal Degradation60°C in Thermal Oven for 48 hours0.012%

    This table summarizes representative results from forced degradation studies on lenalidomide, indicating its sensitivity to various stress conditions, particularly oxidation. semanticscholar.org

    Future Research Directions and Challenges

    Expanding the Scope of E3 Ligase Ligands for PROTACs Beyond CRBN

    The vast majority of PROTACs developed to date, including those synthesized using Lenalidomide-C2-amine HCl, rely on recruiting a very small fraction of the more than 600 known human E3 ligases, primarily CRBN and von Hippel-Lindau (VHL). While this has proven effective, this reliance presents limitations, including potential for resistance and cell-type-specific expression patterns of these ligases. Consequently, a major thrust in current research is the discovery and validation of new E3 ligase ligands to broaden the therapeutic applicability of PROTACs.

    Researchers are actively exploring a variety of other E3 ligases to expand the PROTAC toolbox. Notable examples include:

    Inhibitor of Apoptosis Proteins (IAPs): Ligands for cIAP1 have been successfully incorporated into PROTACs, demonstrating effective degradation of target proteins.

    Mouse Double Minute 2 Homolog (MDM2): As an E3 ligase that regulates the tumor suppressor p53, MDM2 has been targeted to degrade both itself and other proteins of interest.

    Ring Finger Protein 114 (RNF114): The discovery of a covalent ligand for RNF114 has opened up new avenues for developing PROTACs with a distinct mechanism of E3 ligase engagement.

    DDB1 and CUL4 Associated Factor 16 (DCAF16): The identification of small molecule ligands for DCAF16 has added another valuable E3 ligase to the growing list of those that can be hijacked by PROTACs.

    Kelch-like ECH-associated protein 1 (KEAP1): The development of non-covalent KEAP1 binders has enabled the creation of PROTACs that utilize this E3 ligase for targeted degradation.

    The expansion of the E3 ligase repertoire holds the promise of developing PROTACs with improved tissue specificity and the ability to overcome resistance mechanisms that may arise from the downregulation or mutation of CRBN or VHL.

    Development of Novel Linker Technologies

    The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is far from being a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and pharmacokinetic properties. The field is witnessing a surge in the development of innovative linker technologies to optimize PROTAC performance.

    Traditionally, flexible linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility. However, research is increasingly focused on more sophisticated linker designs:

    Rigid Linkers: Incorporating rigid moieties like piperidines, piperazines, and triazoles can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.

    Stimuli-Responsive Linkers: A particularly exciting area of innovation is the development of "smart" linkers that can be activated by specific stimuli.

    Photocleavable Linkers: These linkers incorporate light-sensitive groups that can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control of PROTAC activity.

    Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) moieties, can reversibly switch between active and inactive conformations in response to different wavelengths of light, offering a dynamic "on-off" switch for protein degradation.

    These advanced linker technologies are paving the way for the development of PROTACs with enhanced precision and reduced off-target effects.

    Linker TypeDescriptionKey Features
    Flexible Linkers
    Alkyl ChainsSaturated or unsaturated hydrocarbon chains.Synthetically accessible, can be modified to tune properties.
    Polyethylene Glycol (PEG)Chains of repeating ethylene (B1197577) glycol units.Increases hydrophilicity and solubility.
    Rigid Linkers
    Cycloalkanes (e.g., piperidine, piperazine)Cyclic aliphatic hydrocarbons.Enhance rigidity and can improve solubility and metabolic stability.
    TriazolesFive-membered heterocyclic rings containing three nitrogen atoms.Metabolically stable, often synthesized via "click chemistry".
    Aromatic RingsPhenyl or other aromatic groups.Provide planarity and rigidity.
    Stimuli-Responsive Linkers
    Photocaged/PhotocleavableContain a photolabile group that is cleaved by light.Enables spatial and temporal control of PROTAC activation.
    PhotoswitchableCan reversibly isomerize between active and inactive states upon light exposure.Allows for dynamic "on-off" control of protein degradation.

    Rational Design Strategies for Optimizing Ternary Complex Stability

    The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of successful targeted protein degradation. The stability of this complex is influenced by a multitude of factors, including the intrinsic binding affinities of the PROTAC's two heads for their respective proteins and the protein-protein interactions that are induced upon complex formation. A key concept in this context is cooperativity , where the binding of one protein enhances the affinity for the other, leading to a more stable ternary complex.

    Researchers are employing a combination of computational and experimental approaches to rationally design PROTACs that promote the formation of stable ternary complexes:

    Computational Modeling: Molecular modeling and dynamics simulations are being used to predict the three-dimensional structure of the ternary complex and to identify key interactions that contribute to its stability. This allows for the in silico screening of different linker lengths and compositions to identify those that are most likely to promote a productive conformation.

    Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) are providing invaluable high-resolution snapshots of PROTAC-induced ternary complexes. These structures reveal the precise atomic interactions that govern complex formation and provide a blueprint for the rational design of more potent and selective degraders.

    Biophysical Techniques: A suite of biophysical methods is being used to characterize the formation and stability of the ternary complex in solution. These include:

    Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamics.

    Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): Real-time, label-free techniques that measure the binding kinetics and affinity of molecular interactions.

    Fluorescence-based Assays (FRET, FP): Utilize changes in fluorescence to monitor the formation of the ternary complex.

    By integrating these computational and experimental strategies, researchers can move beyond a trial-and-error approach to a more rational and predictive design of PROTACs with optimized ternary complex stability.

    MethodApplication in PROTAC Design
    Computational Methods
    Molecular DockingPredicts the binding mode of the PROTAC to the target protein and E3 ligase.
    Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the ternary complex to assess its stability and conformational flexibility.
    Structural Biology
    X-ray CrystallographyProvides high-resolution 3D structures of the ternary complex.
    Cryo-Electron Microscopy (Cryo-EM)Determines the structure of large and flexible protein complexes.
    Biophysical Techniques
    Isothermal Titration Calorimetry (ITC)Measures the thermodynamics of binary and ternary complex formation.
    Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)Determines the kinetics and affinity of binding events in real-time.
    Fluorescence Resonance Energy Transfer (FRET)A proximity-based assay to monitor ternary complex formation.
    Fluorescence Polarization (FP)Measures changes in the rotational motion of a fluorescently labeled molecule upon binding.

    Addressing Challenges in Cellular Delivery and Specificity of Research Probes

    Despite the immense therapeutic potential of PROTACs, their unique physicochemical properties present significant challenges for their use as research probes and therapeutic agents. Their relatively high molecular weight and often poor water solubility can limit their ability to cross cell membranes and achieve sufficient intracellular concentrations. Furthermore, ensuring that PROTACs act specifically on the intended target protein in the desired cells or tissues is a critical hurdle to overcome.

    A number of innovative strategies are being pursued to address these challenges:

    Improving Cell Permeability:

    Linker Optimization: Modifying the linker to include more rigid or cyclic structures can reduce the flexibility of the molecule and shield polar groups, thereby improving its ability to passively diffuse across the cell membrane.

    Prodrug Strategies: Masking polar functional groups with cleavable moieties can increase the lipophilicity of the PROTAC, facilitating its entry into cells. Once inside, cellular enzymes cleave the masking group to release the active PROTAC.

    Enhancing Specificity and Targeted Delivery:

    Antibody-PROTAC Conjugates (APCs): By attaching a PROTAC to an antibody that specifically recognizes a cell surface antigen on target cells, the degrader can be delivered with high precision.

    Aptamer-PROTAC Conjugates: Similar to antibodies, DNA or RNA aptamers that bind to specific cell surface markers can be used to guide PROTACs to their intended destination.

    Folate-Caged PROTACs: Exploiting the overexpression of folate receptors on many cancer cells, these PROTACs are "caged" with a folate group, leading to their preferential uptake by cancer cells.

    Nanoparticle-based Delivery: Encapsulating PROTACs within nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to specific tissues or organs.

    These targeted delivery strategies are crucial for minimizing off-target effects and enhancing the therapeutic window of PROTACs.

    StrategyMechanism
    Improving Permeability
    Linker OptimizationModifying linker to be more rigid or cyclic to improve passive diffusion.
    Prodrug ApproachMasking polar groups with cleavable moieties to increase lipophilicity.
    Enhancing Specificity
    Antibody-PROTAC ConjugatesAntibody targets a specific cell surface antigen for precise delivery.
    Aptamer-PROTAC ConjugatesDNA/RNA aptamer guides the PROTAC to a specific cell surface marker.
    Folate-Caged PROTACsFolate group targets the overexpressed folate receptor on cancer cells.
    Nanoparticle DeliveryEncapsulation improves solubility and allows for targeted delivery.

    Exploring New Modalities of Targeted Protein Degradation (e.g., Lysosome-Targeting Chimeras)

    While the ubiquitin-proteasome system has been the primary focus for targeted protein degradation, researchers are now exploring other cellular degradation pathways to expand the scope of this technology. A particularly promising avenue is the harnessing of the lysosomal degradation pathway, which is responsible for breaking down extracellular proteins, membrane proteins, and protein aggregates. This has led to the development of several new degrader modalities:

    Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins. They consist of a ligand that binds to the target protein and another ligand that binds to a cell-surface receptor that is internalized and trafficked to the lysosome. This brings the target protein along for the ride, leading to its degradation within the lysosome.

    Autophagy-Targeting Chimeras (AUTACs): AUTACs are designed to induce the degradation of cytosolic proteins and even entire organelles through the process of autophagy. They work by tagging the target with a molecule that is recognized by the autophagy machinery, leading to its engulfment in an autophagosome and subsequent fusion with a lysosome for degradation.

    Autophagosome-Tethering Compounds (ATTECs): Similar to AUTACs, ATTECs also utilize the autophagy pathway. They function by directly tethering the target protein to the autophagosome, facilitating its sequestration and degradation.

    These lysosome-based degradation strategies significantly broaden the range of proteins that can be targeted for degradation, opening up new therapeutic possibilities for diseases that are driven by extracellular or membrane-associated proteins.

    ModalityDegradation PathwayTarget Protein LocationMechanism
    PROTAC ProteasomeIntracellularRecruits an E3 ubiquitin ligase to the target protein, leading to ubiquitination and proteasomal degradation.
    LYTAC LysosomeExtracellular & MembraneBinds to the target protein and a lysosome-shuttling receptor, leading to endocytosis and lysosomal degradation.
    AUTAC Lysosome (via Autophagy)Intracellular & OrganellesTags the target for recognition by the autophagy machinery, leading to autophagosomal engulfment and lysosomal degradation.
    ATTEC Lysosome (via Autophagy)IntracellularDirectly tethers the target protein to the autophagosome for sequestration and lysosomal degradation.

    Integration of Artificial Intelligence and Machine Learning in PROTAC Design and Prediction

    The vast and complex chemical space of PROTACs, with their three-component structure, presents a significant challenge for traditional drug discovery approaches. The interplay between the target binder, the E3 ligase ligand, and the linker creates a multitude of variables that can influence a PROTAC's efficacy. To navigate this complexity, researchers are increasingly turning to artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of these novel therapeutics.

    AI and ML are being applied to various aspects of PROTAC development:

    Predicting Ternary Complex Formation: Machine learning models are being trained on existing structural and biophysical data to predict the likelihood of a given PROTAC forming a stable and productive ternary complex. This can help to prioritize which PROTAC candidates to synthesize and test, saving time and resources.

    Optimizing Linker Design: AI algorithms can be used to explore a vast virtual library of linkers to identify those that are predicted to have the optimal length, composition, and conformational properties for a given target and E3 ligase pair.

    Predicting PROTAC Activity: By analyzing the physicochemical properties and structural features of known PROTACs, machine learning models can be developed to predict the degradation efficiency of new designs.

    De Novo PROTAC Design: Generative AI models are being developed that can design entirely new PROTAC molecules with desired properties, such as high potency, selectivity, and good cell permeability.

    The integration of AI and ML into the PROTAC design workflow has the potential to significantly accelerate the discovery of new and effective protein degraders for a wide range of diseases.

    Q & A

    How should a Phase 2 clinical trial for Lenalidomide-C2-amine HCl in relapsed/refractory B-cell chronic lymphocytic leukemia (B-CLL) be designed to ensure robust safety and efficacy evaluation?

    Basic Research Question
    Answer: A rigorous design should incorporate randomization, double-blinding, and parallel-group comparisons to minimize bias. Key components include:

    • Primary endpoints : Objective response rate (ORR) and progression-free survival (PFS) based on iwCLL guidelines .
    • Dose regimens : Test multiple dose levels (e.g., 5 mg vs. 10 mg) with stratification by prior therapy and Rai/Binet staging .
    • Safety monitoring : Mandatory assessments include ECG, serum chemistry (creatinine clearance via Cockroft-Gault), and hematologic parameters (HGB, ANC, platelet counts) at screening and treatment initiation .
    • Central vs. local labs : Use central labs for screening eligibility and local labs for real-time treatment decisions, with reconciliation protocols for discrepancies .

    What methodologies reconcile discrepancies between local and central laboratory results in multicenter trials involving this compound?

    Advanced Research Question
    Answer:

    • Predefined thresholds : Establish criteria for acceptable variance in critical parameters (e.g., ±10% for creatinine clearance).
    • Hierarchical data prioritization : Central lab results override local data for eligibility screening, while local labs guide dose adjustments during treatment .
    • Audit trails : Document all data modifications in electronic case report forms (eCRFs) with timestamped annotations to ensure traceability .

    How can real-world adverse event (AE) data for this compound be integrated with clinical trial findings to enhance safety profiles?

    Advanced Research Question
    Answer:

    • Retrospective cohort analysis : Extract AE data from medical records using standardized tools (e.g., CTCAE v5.0) and cross-reference with trial-reported AEs .
    • Bias adjustment : Apply propensity score matching to control for confounding variables (e.g., age, ECOG status) in real-world populations .
    • Validation : Compare histologic diagnoses (e.g., via Hans algorithm or Lymph2Cx assay) to ensure consistency with trial inclusion criteria .

    What protocols ensure compliance with regulatory and ethical standards in this compound trials?

    Basic Research Question
    Answer:

    • Document retention : Maintain records for ≥2 years post-trial (extended for ICH regions until final marketing approval) .
    • Data anonymization : Use unique identifiers in eCRFs to protect patient privacy; redact confidential commercial data (e.g., exploratory analyses) in public disclosures .
    • Audit readiness : Implement SOPs for electronic data validation, including programmed edits and source data verification .

    How should exploratory endpoints (e.g., mutation profiles) be analyzed in this compound studies to avoid overinterpretation?

    Advanced Research Question
    Answer:

    • Pre-specification : Define exploratory hypotheses in the statistical analysis plan (SAP) to prevent data dredging .
    • Multivariate modeling : Use Cox regression to adjust for covariates (e.g., LDH levels, Ann Arbor stage) when linking mutations to outcomes .
    • Replication : Validate findings in independent cohorts or via cross-assay consistency checks (e.g., Hans algorithm vs. Lymph2Cx) .

    What statistical approaches are optimal for dose-response analysis of this compound in heterogeneous B-CLL populations?

    Advanced Research Question
    Answer:

    • Bayesian adaptive designs : Allow dose escalation based on interim efficacy/safety data, with priors informed by pharmacokinetic models .
    • Subgroup analysis : Stratify by biomarkers (e.g., CD38 expression) to identify differential responses .
    • Non-linear mixed-effects modeling : Account for inter-patient variability in drug exposure and clearance rates .

    How can researchers address conflicting efficacy data between clinical trials and real-world studies for this compound?

    Advanced Research Question
    Answer:

    • Meta-regression : Pool data from Phase 2 trials and real-world cohorts, adjusting for trial design differences (e.g., double-blind vs. observational) .
    • Sensitivity analysis : Test robustness by excluding outliers or applying alternative response criteria (e.g., Cheson 2007 vs. iwCLL 2008) .
    • Mechanistic studies : Use in vitro models (e.g., primary CLL cell co-cultures) to validate clinical observations .

    What strategies validate biomarkers predictive of this compound response in B-CLL?

    Advanced Research Question
    Answer:

    • Proteomic profiling : Use mass spectrometry to identify plasma proteins correlating with ORR .
    • Digital PCR : Quantify minimal residual disease (MRD) in bone marrow biopsies post-treatment .
    • Machine learning : Train classifiers on integrated omics data (e.g., mutational, transcriptomic) to predict responders .

    How should toxicity management protocols be optimized for this compound in elderly B-CLL patients?

    Basic Research Question
    Answer:

    • Dose modification criteria : Reduce starting doses for patients with CrCl <60 mL/min or ECOG ≥2 .
    • Prophylactic measures : Administer granulocyte colony-stimulating factor (G-CSF) for ANC <1.0×10⁹/L .
    • Frequent monitoring : Schedule biweekly CBCs and renal function tests during the first 8 weeks .

    What frameworks support long-term safety monitoring of this compound in post-marketing studies?

    Advanced Research Question
    Answer:

    • Registry databases : Link trial participants to national cancer registries for longitudinal follow-up .
    • Risk evaluation and mitigation strategies (REMS) : Mandate periodic hepatic/renal function assessments for patients on extended therapy .
    • Causal inference : Apply Bradford Hill criteria to distinguish drug-related AEs from comorbidities .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.